

Isoboonein acetate ADME and toxicology profile

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Compound of Interest

Compound Name: *Isoboonein acetate*

Cat. No.: B048235

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An In-Depth Technical Guide on the ADME and Toxicology Profile of Isobornyl Acetate

Introduction

Isobornyl acetate is a chemical compound commonly used as a fragrance ingredient in a wide variety of consumer products, including soaps, detergents, creams, lotions, and perfumes. It is also utilized as a flavoring agent and as a solvent in certain pesticide formulations.[\[1\]](#)[\[2\]](#) Given its widespread use, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its toxicological profile, is essential for ensuring its safe application. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the ADME and toxicology of isobornyl acetate, targeted towards researchers, scientists, and drug development professionals.

ADME Profile

The ADME profile of a compound describes its journey through the body, from administration to elimination.

Absorption

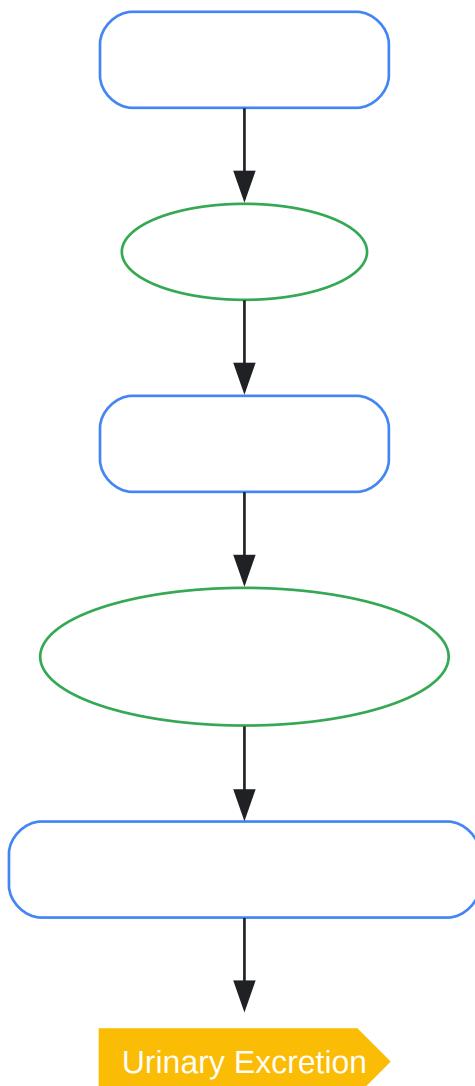
Studies have shown that isobornyl acetate can be absorbed through the skin. In animal studies using radioactively labeled ingredients of a foam bath containing isobornyl acetate, pharmacokinetic measurements indicated that maximum blood levels for all tested ingredients were achieved 10 minutes after the start of percutaneous absorption. The blood levels were found to be directly proportional to the size of the skin area exposed, and none of the ingredients, including isobornyl acetate, were preferentially absorbed.[\[1\]](#)

Distribution

Once absorbed, isobornyl acetate is distributed throughout the body via the bloodstream. No specific information on the tissue distribution of isobornyl acetate is available in the provided search results.

Metabolism

The primary metabolic pathway for isobornyl acetate involves hydrolysis to isobornyl alcohol. This transformation is expected to occur within hours. Subsequently, isobornyl alcohol is conjugated with glucuronic acid, forming a more water-soluble compound that can be readily excreted.[1]



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Metabolic pathway of isobornyl acetate.

Excretion

The conjugated metabolite of isobornyl acetate, isobornyl alcohol glucuronide, is primarily excreted in the urine. This process is expected to be completed within hours to days following exposure.[\[1\]](#)

Toxicology Profile

The toxicological profile of isobornyl acetate has been evaluated through various studies to determine its potential for causing adverse health effects.

Acute Toxicity

Isobornyl acetate exhibits a low order of acute toxicity.

Acute Toxicity Data for Isobornyl Acetate	
Test	Result
LD50 (Oral, Rat)	>10 g/kg [1]
LD50 (Oral, Rat)	9050 mg/kg [3] [4]
LD50 (Oral, Mice)	3100 mg/kg [1]
LD50 (Dermal, Rabbit)	>20,000 mg/kg [3] [4]

Subchronic Toxicity

A 13-week subchronic oral toxicity study was conducted in rats.

13-Week Oral Toxicity Study in Rats

Parameter	Finding
Doses	0, 15, 90, or 270 mg/kg bw/day
Effects in Males	Signs of nephrotoxicity at 90 and 270 mg/kg/day; signs of hepatotoxicity at 270 mg/kg/day. [1]
NOAEL	15 mg/kg bw/day (based on nephrotoxicity) [5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats.

Reproductive and Developmental Toxicity of Isobornyl Acetate in Rats

Study Type	Result
One-Generation Reproduction Study	No developmental toxicity observed. [1]
Reproductive and Developmental Toxicity Study (OECD TG 415)	NOAEL of 300 mg/kg bw/day. [5]
Developmental Toxicity Study (OECD TG 414)	No embryonic/fetal toxic or teratogenic effects; Maternal NOAEL of 1000 mg/kg bw/day; Developmental NOAEL of 1000 mg/kg bw/day. [5]

Genotoxicity

Isobornyl acetate has not shown evidence of mutagenic activity in the Ames assay.[\[5\]](#)

Skin and Respiratory Sensitization and Irritation

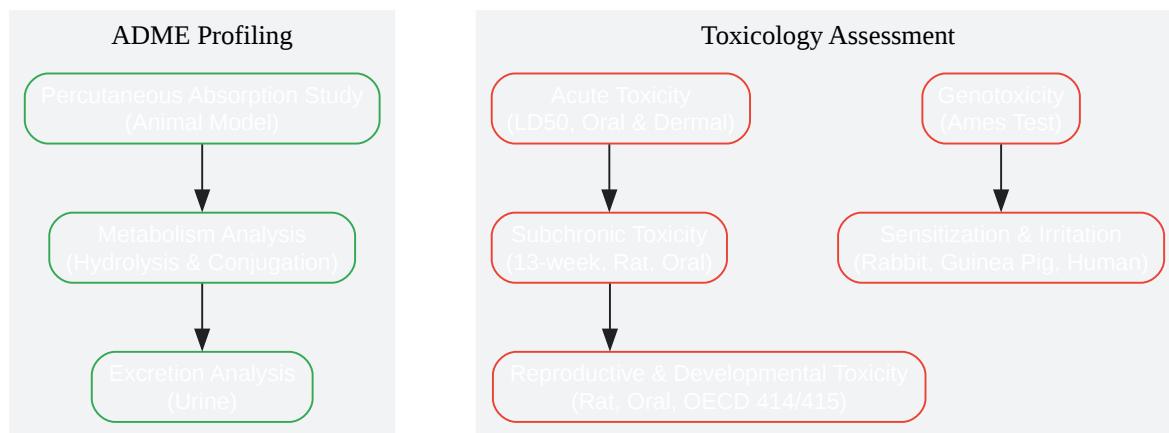
- Skin Irritation: When applied at full strength to intact or abraded rabbit skin for 24 hours under occlusion, isobornyl acetate was found to be mildly irritating.[\[1\]](#) In another study,

undiluted isobornyl acetate applied to rabbits under semi-occlusion caused erythema and edema.[5]

- Skin Sensitization: A maximization test on 25 human volunteers with a 10% concentration of isobornyl acetate did not produce any sensitization reactions.[1] It is classified as a very weak sensitizer based on human repeated-insult patch tests.[5] No skin sensitization was observed in guinea pig studies or in a murine local lymph node assay.[5]
- Respiratory Sensitization: No cases of respiratory sensitization to isobornyl acetate were reported in an industrial setting with potential for inhalation exposure.[5]

Experimental Protocols

While detailed step-by-step protocols are not fully available in the provided search results, the following outlines the general methodologies used in the key toxicological studies.



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Experimental workflow for ADME and toxicology assessment.

Subchronic Oral Toxicity Study (OECD TG 408)

- Test Species: CFE rats.[5]

- Administration: Gavage.[5]
- Dose Groups: 0, 15, 90, or 270 mg/kg bw/day.[5]
- Duration: 13 weeks.[5]
- Endpoints: Observation for signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The NOAEL was determined based on the highest dose at which no adverse effects were observed.[5]

Reproductive/Developmental Toxicity Screening Test (OECD TG 415)

- Test Species: Rats.[5]
- Administration: Gavage.[5]
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was determined.[5]

Prenatal Developmental Toxicity Study (OECD TG 414)

- Test Species: Wistar rats.[5]
- Administration: Gavage.[5]
- Dose Groups: 0, 270, 500, or 1000 mg/kg bw/day.[5]
- Endpoints: Maternal body weight, organ weights, and macroscopic appearance of major organs were evaluated. Fetal examinations were conducted for external, visceral, and skeletal abnormalities to assess embryonic/fetal toxicity and teratogenicity.[5]

Bacterial Reverse Mutation Test (Ames Assay)

- Test System: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and TA1538.[5]
- Test Substance Preparation: Isobornyl acetate was dissolved in DMSO.[5]
- Concentrations: Up to 5 mg/plate.[5]

- Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9).[\[5\]](#)
- Endpoint: The number of revertant colonies was counted to assess the mutagenic potential.[\[5\]](#)

Conclusion

Isobornyl acetate is a compound with a well-documented ADME and toxicology profile. It is absorbed through the skin and is metabolized via hydrolysis and subsequent conjugation before being excreted in the urine. The available data indicate a low order of acute toxicity and no significant concerns for genotoxicity or reproductive and developmental toxicity at current exposure levels. Mild skin irritation can occur at high concentrations, and it is considered a very weak skin sensitizer. The established No-Observed-Adverse-Effect Levels from subchronic and developmental toxicity studies provide a basis for risk assessment and ensure the safe use of isobornyl acetate in consumer products.

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